3-Methoxypyridine-2-boronic acid
Overview
Description
3-Methoxypyridine-2-boronic acid, also known as 3-MOPBA, is an organic compound with a molecular formula of C6H8BNO2. It is an important reagent used in organic synthesis, and is commonly used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the synthesis of organoboron compounds and as a catalyst in organic reactions.
Scientific Research Applications
Supramolecular Chemistry and Redox Processes
One application of boronic acid derivatives, including structures similar to 3-methoxypyridine-2-boronic acid, is in the reversible formation of planar chiral ferrocenylboroxine, which demonstrates significant redox properties. Such compounds can undergo cyclic voltammetry revealing reversible oxidation events, indicating potential applications in electrochemical sensors or redox-responsive materials (Thilagar et al., 2011).
Catalysts in Organic Synthesis
Boronic acid derivatives, similar to 3-methoxypyridine-2-boronic acid, have been employed as catalysts in the direct amide formation between carboxylic acids and amines. This showcases their utility in facilitating bond-forming reactions under mild conditions, contributing to more efficient and environmentally friendly synthetic methodologies (Arnold et al., 2008).
Fluorescence Quenching and Sensor Design
3-Methoxypyridine-2-boronic acid has been investigated for its fluorescence quenching properties, particularly in sensor design. Studies on its fluorescence quenching by aniline in various solvents provide insights into its potential applications in designing fluorescence-based sensors for chemical detection (Melavanki et al., 2018).
Electrophilic Activation and Drug Synthesis
In pharmaceutical research, boronic acids are explored for their role in the electrophilic activation of unprotected maltols to synthesize hydroxypyridinones, highlighting their utility in drug synthesis and development. This approach emphasizes the versatility of boronic acids in facilitating chemical transformations relevant to drug discovery (Ke et al., 2022).
Photophysical Properties and Materials Science
The photophysical properties of boronic acid derivatives, such as solvatochromism and quantum yield in different solvents, are essential for applications in materials science. These properties underpin their use in developing novel materials with specific optical and electronic characteristics (Muddapur et al., 2016).
Multicomponent Assembly and Nanostructures
Boronic acids, including derivatives of 3-methoxypyridine-2-boronic acid, have been utilized in the multicomponent assembly of boron-based dendritic nanostructures. This demonstrates their potential in constructing complex molecular architectures for applications in nanotechnology and materials science (Christinat et al., 2007).
properties
IUPAC Name |
(3-methoxypyridin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPKYDCLMHNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627811 | |
Record name | (3-Methoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridine-2-boronic acid | |
CAS RN |
500707-34-6 | |
Record name | (3-Methoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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